1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE

説明

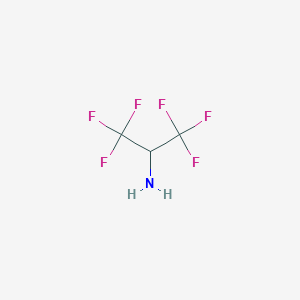

1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA) is a fluorinated amine derivative characterized by six fluorine atoms attached to a propane backbone and an amine functional group.

特性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F6N/c4-2(5,6)1(10)3(7,8)9/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEDJBIYIWUMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481246 | |

| Record name | 2-Amino-2H-perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-92-7 | |

| Record name | 2-Amino-2H-perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hypothetical Reaction Mechanism

A plausible route involves the condensation of HFA with ammonia or ammonium salts to form a hexafluoroacetone imine, followed by reduction. For example:

The zinc-mediated reduction in alkaline aqueous conditions could facilitate the conversion of the imine to the primary amine.

Optimization Parameters

Key variables from CN102964204A that may influence amine yield include:

-

Molar ratios : Excess zinc (1.5 mol per 1 mol HFA trihydrate) improves conversion rates.

-

Temperature : Reflux conditions (~100°C) balance reaction efficiency and side-product formation.

-

Catalyst : Sodium hydroxide stabilizes intermediates and enhances zinc reactivity.

Table 1. Hypothetical Reaction Conditions for HFIP-Amine via HFA Reduction

Amination of Hexafluoroisopropanol

Hexafluoroisopropanol (HFIP-OH) is a common precursor in fluorinated ether synthesis, as demonstrated in patent CN101544547A, which produces hexafluoroisopropyl methyl ether via reaction with methyl carbonate and basic catalysts. Adapting this methodology for amine synthesis would require substituting the methylating agent with an amination reagent.

Nucleophilic Substitution Pathways

HFIP-OH can be converted to a leaving group (e.g., bromide or tosylate) for subsequent amination. For example:

-

Tosylation :

-

Amination :

Catalytic Systems

The use of basic catalysts in CN101544547A, such as Na₂CO₃ or Al₂O₃, could facilitate deprotonation steps during amination. High-temperature conditions (180–220°C) may accelerate substitution but risk fluorinated compound degradation.

Table 2. Proposed Amination Conditions Based on Ether Synthesis

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Catalyst | Na₂CO₃, K₂CO₃, Al₂O₃ | Enhances nucleophilicity of NH₃ |

| Temperature (°C) | 150–200 | Balances reaction rate and stability |

| HFIP-OH:NH₃ molar ratio | 1:5–1:10 | Drives equilibrium toward amine formation |

| Reaction time (h) | 6–12 | Minimizes side reactions |

Gabriel Synthesis with Fluorinated Alkyl Halides

The Gabriel synthesis offers a two-step route to primary amines, avoiding direct handling of ammonia. This method could be applied to HFIP-amine using a fluorinated alkyl halide precursor.

Synthetic Steps

-

Phthalimide Formation :

-

Deprotection :

Challenges in Fluorinated Systems

-

Stability : Fluorinated alkyl halides may undergo elimination under strong basic conditions.

-

Solubility : Polar aprotic solvents (e.g., DMF) may be required to dissolve fluorinated intermediates.

Purification and Characterization

The MDPI study highlights hexane as an effective solvent for isolating solid fluorinated compounds via decantation and filtration. For HFIP-amine, which is likely liquid at room temperature, fractional distillation under reduced pressure would be preferable. Analytical methods such as gas chromatography (GC) and ¹⁹F NMR are critical for purity assessment.

化学反応の分析

Types of Reactions: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different fluorinated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce various substituted amines.

科学的研究の応用

Chemical Properties and Characteristics

HFIPA is characterized by its highly fluorinated structure, which imparts unique properties such as:

- High thermal stability : HFIPA remains stable under a wide range of temperatures.

- Low nucleophilicity : This property allows it to participate in reactions without causing unwanted side reactions.

- Solvent capabilities : HFIPA can act as a solvent for various chemical reactions due to its ability to dissolve both polar and non-polar compounds.

These properties make HFIPA an attractive candidate for various applications.

Organic Synthesis

HFIPA has been utilized as a reagent in organic synthesis, particularly in the formation of fluoroalkylated compounds. For instance, it has been involved in palladium-catalyzed arylation reactions where it serves as a coupling partner with aryl halides. This method allows for the efficient synthesis of fluorinated anilines with high yields .

Table 1: Summary of Organic Synthesis Applications

Materials Science

In materials science, HFIPA is used in the development of advanced materials due to its unique properties. It has been explored for use in etching processes for semiconductor manufacturing. The compound acts as an etching agent that minimizes damage to silicon-containing films during fabrication processes .

Table 2: Applications in Materials Science

| Application | Description | Reference |

|---|---|---|

| Semiconductor Etching | Used as an etching agent to minimize sidewall damage | |

| Development of Low-k Dielectrics | Enhances the performance of low dielectric constant materials |

Pharmaceutical Applications

HFIPA's role in pharmaceuticals is noteworthy due to its involvement in drug development processes. It has been studied for its potential as a therapeutic agent against various diseases, including cancer and neurodegenerative disorders. Research indicates that HFIPA derivatives can inhibit specific proteases involved in disease progression .

Table 3: Pharmaceutical Applications

| Application | Description | Reference |

|---|---|---|

| Cancer Therapy | Inhibition of proteases linked to cancer | |

| Neurodegenerative Disease Treatment | Potential use in treating conditions like Parkinson’s disease |

Case Study 1: Fluoroalkylation Reactions

A study demonstrated the efficiency of HFIPA in palladium-catalyzed reactions where it acted as a coupling partner with various aryl halides. The results showed that reactions involving electron-rich and electron-poor aryl halides yielded high isolated yields within six hours, showcasing HFIPA's effectiveness as a reagent in organic synthesis .

Case Study 2: Semiconductor Etching

Research focused on the application of HFIPA in semiconductor manufacturing highlighted its role in etching silicon-containing films. The study found that using HFIPA minimized sidewall damage during low-k etch processes, which is crucial for maintaining the integrity of semiconductor devices .

作用機序

The mechanism by which 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The fluorine atoms enhance the compound’s ability to participate in these interactions, leading to increased stability of reaction intermediates and products .

類似化合物との比較

Comparison with Structurally Similar Compounds

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

- Structure : Replaces the amine group in HFIPA with a hydroxyl group.

- Physical Properties :

- Applications :

- Safety : Corrosive (H314), moisture-sensitive, and requires careful handling .

1,1,1,3,3,3-Hexamethyldisilazane

- Structure : Silicon-based compound with two trimethylsilyl groups and a nitrogen bridge.

- Physical Properties :

- Applications :

- Used in semiconductor manufacturing and organic synthesis.

- Safety : Highly flammable (H225), toxic via inhalation (H331), and causes severe skin burns (H314) .

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol

- Structure : HFIP derivative with a phenyl substituent.

- Properties :

- Applications : Intermediate in fluorinated polymer synthesis.

Hexafluoroisopropyl Trifluoroacetate

- Structure : Ester of HFIP and trifluoroacetic acid.

- Synthesis : Produced via reaction of HFIP with trifluoroacetic acid halides .

- Applications : Used in azeotropic distillation processes for separation efficiency .

Comparative Data Table

Key Research Findings

- HFIP vs. HFIPA : The hydroxyl group in HFIP increases acidity compared to the amine in HFIPA, affecting solubility and reactivity in organic reactions .

- Safety Profiles : Fluorinated alcohols (e.g., HFIP) and silazanes (e.g., hexamethyldisilazane) require stringent ventilation and PPE due to respiratory and dermal toxicity .

- Synthetic Utility : Hexafluoroisopropyl derivatives are pivotal in creating heat-resistant polymers and specialty solvents, but their environmental persistence (e.g., aquatic toxicity H412) necessitates controlled disposal .

Notes and Limitations

- The provided evidence lacks direct data on HFIPA, necessitating inferences from structurally analogous compounds.

- Discrepancies in safety classifications (e.g., hexamethyldisilazane’s H370 for neurotoxicity vs. HFIP’s H336 for drowsiness) highlight the need for compound-specific testing .

生物活性

1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of HFIPA, exploring its interactions with biological systems, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

HFIPA is characterized by its hexafluorinated isopropylamine structure, which imparts distinctive physicochemical properties. The presence of fluorine atoms significantly alters the compound's reactivity and interaction with biological molecules. Its structure can be represented as follows:

The fluorinated groups enhance the compound's lipophilicity and stability against metabolic degradation.

Binding Affinity with Serum Proteins

Research indicates that HFIPA exhibits binding affinity to human serum albumin (HSA), a critical transport protein in the bloodstream. The binding interactions are essential for understanding the pharmacokinetics of HFIPA. Increased binding to HSA can lead to prolonged circulation times and reduced bioavailability of the free drug fraction in tissues .

Toxicological Studies

Toxicological assessments reveal that HFIPA may exhibit cytotoxic effects on various cell lines. For instance, studies have shown that fluorinated amines can disrupt normal cellular functions due to their ability to interfere with enzyme-substrate interactions . In particular, HFIPA's structural similarity to endogenous amines could lead to competitive inhibition in metabolic pathways.

Table 1: Summary of Toxicity Studies on HFIPA

Case Study 1: In Vitro Analysis

In vitro studies conducted on various human cell lines demonstrated that HFIPA exhibits dose-dependent cytotoxicity. The results indicated significant cell death at concentrations exceeding 100 µM. This cytotoxic effect was attributed to oxidative stress and disruption of mitochondrial function .

Case Study 2: Environmental Impact

Research into the environmental impact of HFIPA has shown that it may bioaccumulate in aquatic organisms. A study conducted on fish species exposed to sub-lethal concentrations revealed alterations in behavior and reproductive success, highlighting potential ecological risks associated with its use .

Mechanistic Insights

The mechanism of action for HFIPA appears to involve disruption of cellular homeostasis through interference with lipid membranes and protein interactions. The electronegativity of fluorine atoms enhances hydrogen bonding capabilities, potentially leading to altered enzyme kinetics and metabolic dysregulation .

Potential Applications

Given its unique properties, HFIPA has potential applications in several fields:

- Pharmaceuticals : As a lead compound for developing new drugs targeting specific biological pathways.

- Agriculture : As a pesticide or herbicide due to its biological activity against certain pests.

- Materials Science : In the synthesis of fluorinated polymers with enhanced thermal stability.

Q & A

Basic Research Questions

Q. What are the critical purity thresholds for 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE in spectroscopic applications, and how can researchers verify these thresholds experimentally?

- Methodological Answer : Purity ≥99.0% (GC) is required for reliable spectroscopic results. Verification involves:

- Gas Chromatography (GC) for quantifying organic impurities.

- UV-Vis Spectrophotometry to confirm transmittance thresholds (e.g., ≥98% at 240–400 nm).

- Karl Fischer Titration to measure water content (<0.05% non-volatile residue).

- Researchers should cross-validate results using multiple techniques to rule out instrumental bias .

Q. How should researchers mitigate safety risks when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation exposure.

- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Emergency Protocols : Pre-plan first-aid measures (e.g., 15-minute eye rinsing with saline) and ensure immediate access to poison control centers.

- Waste Disposal : Incinerate with combustible solvents in EPA-compliant incinerators to avoid environmental release .

Q. What synthetic routes are commonly used to produce this compound, and what are their limitations?

- Methodological Answer :

- Catalytic Fluorination : Reacting chlorinated precursors (e.g., 1,1,1,3,3-pentachloropropane) with HF in the presence of SbF₃ catalysts.

- Limitations : Byproduct HCl requires scrubbing, and reaction conditions (e.g., 150–200°C) necessitate high-pressure reactors.

- Yield Optimization : Distillation under inert atmospheres minimizes decomposition .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while balancing safety and reactivity?

- Methodological Answer :

- Variables : Temperature (X₁), catalyst concentration (X₂), HF stoichiometry (X₃).

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing hazardous byproducts (e.g., HCl).

- Trade-offs : Higher temperatures increase reaction rates but raise decomposition risks. Use pareto-optimality analysis to identify safe operating windows .

Q. What mechanisms underlie the compound’s role as a solvent in fluoropolymer synthesis, and how can researchers characterize its interactions with monomers?

- Methodological Answer :

- Solvent Properties : High polarity and low nucleophilicity stabilize fluorinated intermediates.

- Spectroscopic Probes :

- ¹⁹F NMR to track hydrogen-bonding interactions with monomers (e.g., chlorotrifluoroethylene).

- DSC/TGA to analyze thermal stability during polymerization.

- Computational Modeling : DFT calculations (e.g., COSMO-RS) predict solvation effects on monomer reactivity .

Q. How should researchers address contradictory data in toxicity studies of this compound?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., purity of batches, exposure duration).

- In Vitro/In Vivo Correlation : Use OECD-validated assays (e.g., Ames test + zebrafish embryotoxicity) to resolve discrepancies.

- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for publication bias .

Q. What advanced AI-driven approaches can predict novel applications of this compound in materials science?

- Methodological Answer :

- Generative AI : Train models on PubChem and CAS databases to propose unexplored reactions (e.g., fluorinated surfactants).

- COMSOL Multiphysics Integration : Simulate fluid dynamics in microreactors to assess scalability of AI-predicted pathways.

- Validation : Cross-check AI outputs with high-throughput robotic screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。